6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione
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Overview
Description
6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 3-bromo-phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione typically involves the reaction of 3-bromoaniline with a suitable pyrimidine precursor. One common method is the condensation of 3-bromoaniline with barbituric acid under acidic conditions, followed by cyclization to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as an anticancer agent.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Anilinoquinazoline Derivatives: These compounds also inhibit kinase activity but have different structural features and binding affinities.
6-Substituted-4-(3-bromophenylamino)quinazolines: These compounds share a similar bromophenylamino group but differ in their core structure and biological activity.
Uniqueness
6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern and its ability to serve as a versatile intermediate in the synthesis of various biologically active molecules. Its distinct structure allows for targeted modifications and the development of new therapeutic agents .
Properties
CAS No. |
72255-49-3 |
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Molecular Formula |
C10H8BrN3O2 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
6-(3-bromoanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8BrN3O2/c11-6-2-1-3-7(4-6)12-8-5-9(15)14-10(16)13-8/h1-5H,(H3,12,13,14,15,16) |
InChI Key |
CFLHCISOVMSSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
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